molecular formula C18H11BrN4O3 B15075394 1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine CAS No. 853407-18-8

1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine

Cat. No.: B15075394
CAS No.: 853407-18-8
M. Wt: 411.2 g/mol
InChI Key: MLZXMEPRDSZRFE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a bromophenyl group, a nitrofuryl group, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 5-nitro-2-furaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with 1H-benzimidazol-5-amine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-5-nitro-1H-benzimidazole
  • 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole
  • 1-Methyl-5-nitro-2-phenyl-1H-benzimidazole

Comparison: 1-(4-Bromophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine is unique due to the presence of both a nitrofuryl and a bromophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different reactivity patterns due to the combined effects of these functional groups.

Properties

CAS No.

853407-18-8

Molecular Formula

C18H11BrN4O3

Molecular Weight

411.2 g/mol

IUPAC Name

N-[1-(4-bromophenyl)benzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C18H11BrN4O3/c19-12-1-4-14(5-2-12)22-11-21-16-9-13(3-7-17(16)22)20-10-15-6-8-18(26-15)23(24)25/h1-11H

InChI Key

MLZXMEPRDSZRFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)N=CC4=CC=C(O4)[N+](=O)[O-])Br

Origin of Product

United States

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